2-Nitrodiphenylamine

Übersicht

Beschreibung

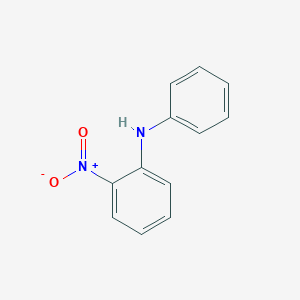

2-Nitrodiphenylamine (2-NDPA; CAS 119-75-5) is a nitro aromatic amine derivative of diphenylamine, with the molecular formula C₁₂H₁₀N₂O₂ and a molar mass of 214.22 g/mol. It exists as a red crystalline solid with a melting point of 74–76°C and a boiling point of 346°C . Structurally, it features a nitro group (-NO₂) at the ortho position of one benzene ring and an amine group (-NH-) linking the two aromatic rings. The dihedral angle between the two rings is 44.45°, which influences its molecular packing and reactivity .

2-NDPA is primarily used as a stabilizer in explosives, propellants (e.g., Otto Fuel II), and nitrocellulose-based materials. It mitigates autocatalytic decomposition by scavenging nitrogen oxides (NOₓ) generated during nitrate ester degradation . Its optimal concentration in formulations is 1–2%; exceeding this range reduces ballistic performance, while depletion below 0.5% necessitates disposal due to explosion risks . Additional applications include its use as a fluorescent probe in biological research and as an intermediate in dye synthesis .

Vorbereitungsmethoden

Copper-Catalyzed Coupling Methods

Copper-mediated reactions dominate 2-nitrodiphenylamine synthesis due to their efficiency and adaptability. Two primary strategies are employed: traditional Ullmann-Goldberg substitutions and modern boronic acid-based couplings.

Ullmann-Goldberg Substitution with Aryl Halides and Amines

The classical Ullmann reaction couples aryl halides with aromatic amines using copper catalysts. For this compound, o-nitrobromobenzene and o-nitroaniline react in nitrobenzene at 150°C for 48 hours with potassium fluoride (KF) and potassium carbonate (K₂CO₃) . This method yields 20% this compound after steam distillation and ethanol recrystallization . Key limitations include prolonged reaction times and moderate yields, attributed to side reactions forming triarylamines .

Table 1: Traditional Ullmann Reaction Conditions

| Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| o-Nitrobromobenzene + o-nitroaniline | KF/K₂CO₃ | Nitrobenzene | 150°C | 48 h | 20% |

Boronic Acid-Amine Coupling with Copper Catalysts

A high-yielding alternative involves phenylboronic acid and aromatic amines. Cu-IS-AMBA-MNPs (copper-immobilized sulfonic acid-functionalized magnetic nanoparticles) catalyze the reaction in dimethyl sulfoxide (DMSO) at 130°C under nitrogen . Optimized conditions use 1 mmol phenylboronic acid, 1.2 mmol aromatic amine, and 2 mmol KF, achieving 98% yield within 2 hours . The magnetic catalyst is reusable for five cycles without significant activity loss .

Table 2: Boronic Acid-Based Synthesis Parameters

| Reactants | Catalyst | Solvent | Temperature | Time | Yield | Reusability | Source |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid + aromatic amine | Cu-IS-AMBA-MNPs | DMSO | 130°C | 2 h | 98% | 5 cycles |

Base-Promoted Coupling Reactions

Base-mediated methods avoid metal catalysts, leveraging strong bases to facilitate aryl-amine bond formation. A notable approach reacts o-nitroaniline with 2,4-dinitrochlorobenzene in the presence of KF at 150°C for 48 hours . This method yields 10% 2,2',4-trinitrodiphenylamine, highlighting challenges in controlling nitration levels . While environmentally advantageous, low yields limit practicality.

Industrial Synthesis and Scalability

Industrial processes prioritize cost-effectiveness and scalability. Patent US6815562B2 describes reacting nitrohalobenzenes (e.g., p-nitrochlorobenzene) with anilines using copper catalysts at 190–199°C . Although optimized for 4-nitrodiphenylamine, substituting o-nitrochlorobenzene enables this compound production. Key metrics include:

Table 3: Industrial Process Metrics

| Parameter | Value | Source |

|---|---|---|

| Temperature | 190–199°C | |

| Reaction Time | 6–6.5 h | |

| Selectivity | 96% | |

| Byproduct (Water) | 7.2 mL |

Reaction Optimization and Catalyst Reusability

Solvent and Temperature Effects

-

DMSO enhances reaction rates in boronic acid methods due to high polarity and thermal stability .

-

Nitrobenzene in traditional Ullmann reactions aids in dissolving aromatic substrates but poses toxicity risks .

Catalyst Performance

-

Cu-IS-AMBA-MNPs exhibit superior activity (98% yield) vs. homogeneous copper catalysts (20–30%) .

-

Magnetic separation simplifies catalyst recovery, reducing costs .

Comparative Analysis and Method Selection

Table 4: Method Comparison

| Method | Yield | Time | Catalyst Reusability | Scalability |

|---|---|---|---|---|

| Ullmann (Aryl Halides) | 20% | 48 h | No | Low |

| Boronic Acid Coupling | 98% | 2 h | Yes (5 cycles) | High |

| Industrial (Nitrohalobenzene) | 81% | 6.5 h | Yes | High |

The boronic acid method is optimal for lab-scale synthesis, while industrial settings favor nitrohalobenzene routes for cost efficiency. Traditional Ullmann reactions remain relevant for niche applications requiring simple setups.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Nitrodiphenylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso derivatives.

Reduction: It can be reduced to form amino derivatives.

Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are often used.

Major Products:

Oxidation: Nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Explosives Stabilization

2-NDPA is primarily used as a stabilizer in explosives, especially those containing nitrocellulose and nitroglycerin. Its role involves:

- Scavenging Nitrogen Oxides : It traps nitrogen oxides (NOx) released during the decomposition of energetic materials, preventing autocatalytic decomposition. This is crucial for maintaining the stability and safety of propellants over time .

- Controlling Explosion Rates : It helps regulate the explosion rates of nitrate ester-based materials like propylene glycol dinitrate, ensuring predictable performance in military applications .

| Property | Details |

|---|---|

| Stabilizer Concentration | Typically 1-2% in propellant mixtures |

| Depletion Threshold | <0.5% requires increased surveillance; <0.2% warrants disposal |

Chemical Research

In chemical research, 2-NDPA is utilized for:

- Studying Solubilization Processes : Its hydrophobic nature makes it valuable for researching the solubilization of hydrophobic polar dye molecules in aqueous solutions.

- Analytical Techniques : It has been employed in various analytical methods, including NMR spectroscopy, to monitor chemical reactions involving aromatic compounds .

Industrial Applications

Beyond explosives and research, 2-NDPA finds use in:

- Rubber and Lubricant Manufacturing : It acts as an antioxidant in the production of rubber products and lubricants, enhancing their longevity and resistance to degradation .

- Biodegradable Propellant Development : Recent studies are exploring its role in developing biodegradable materials for propellants, aiming to mitigate environmental impacts associated with traditional explosive materials .

Case Study 1: Stabilization of Nitrocellulose-Based Explosives

A study demonstrated that incorporating 2-NDPA into nitrocellulose formulations significantly improved stability over time. The compound effectively reduced the release of NOx gases during storage, thereby extending the shelf life of the explosives. The optimal concentration was found to be around 1.5%, balancing stability with performance characteristics .

Case Study 2: NMR Spectroscopy Applications

Research utilizing NMR spectroscopy highlighted the ability of 2-NDPA to facilitate the monitoring of chemical reactions involving nitro compounds. The study compared low-field NMR data with high-field NMR results, confirming that 2-NDPA serves as a reliable marker for tracking reaction progress in real-time .

Wirkmechanismus

The primary mechanism of action of 2-Nitrodiphenylamine involves trapping nitrogen oxides produced by the decomposition of nitric acid esters. This stabilizes the compound and prevents further decomposition. The compound reacts with nitrogen oxides to form various nitration and nitrosation products, which also contribute to its stabilizing effect .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Diphenylamine (DPA)

- Structure : Lacks the nitro group, featuring two phenyl rings linked by an amine group.

- Function: A baseline stabilizer for single-base propellants. However, DPA reacts with NOₓ to form carcinogenic N-nitrosodiphenylamine .

- Performance: 2-NDPA exhibits superior NOₓ scavenging efficiency due to the electron-withdrawing nitro group, which enhances its stability and reactivity .

4-Nitrodiphenylamine (4-NDPA)

- Structure : Nitro group at the para position instead of ortho.

- Function : Similar stabilizer but with distinct isomer-specific detection in forensic analysis. For example, mass spectrometry distinguishes 2-NDPA (m/z 215.08) from 4-NDPA via fragmentation patterns .

- Thermal Stability : The ortho nitro group in 2-NDPA induces greater steric hindrance, slightly reducing thermal stability compared to 4-NDPA .

Triphenylamine (TPA)

- Structure : Three phenyl rings attached to a central nitrogen atom.

- However, TPA is consumed faster during aging (e.g., in propellants), requiring higher replenishment rates .

- Efficacy : More effective in single-base powders than double-base formulations, whereas 2-NDPA shows broader compatibility .

Thermal and Chemical Stability

| Compound | Decomposition Onset (°C) | Stabilizer Consumption Rate (Aging) | Nitrosamine Risk |

|---|---|---|---|

| 2-NDPA | 180–200 | Moderate | High |

| DPA | 160–180 | High | Very High |

| 4-NDPA | 190–210 | Moderate | High |

| TPA | 220–240 | Rapid | None |

- Key Insight : 2-NDPA balances moderate thermal stability with prolonged effectiveness, but its nitrosamine byproducts pose health risks. TPA, while thermally superior, lacks persistence .

Toxicity and Regulatory Status

- 2-NDPA: Classified under SCOMET 3A311 as a controlled stabilizer due to its role in explosives. Handling requires strict precautions to avoid inhalation/contact, as it may form carcinogenic nitrosamines .

- DPA : Higher toxicity due to direct nitrosamine formation; regulated under hazardous waste guidelines .

- TPA: Preferred in "green" propellants for its non-carcinogenic profile .

Detection and Analytical Differentiation

Biologische Aktivität

2-Nitrodiphenylamine (2-NDPA) is a nitro compound that has garnered attention for its diverse biological activities, particularly in pharmacology and toxicology. The compound, characterized by the presence of a nitro group, exhibits properties that can be both beneficial and harmful depending on the context of its use. This article explores the biological activity of 2-NDPA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is a red-brown crystalline solid with the chemical formula and a molecular weight of 218.22 g/mol. Its structure consists of two phenyl rings connected by an amine group, with a nitro group attached to one of the phenyl rings. This configuration influences its reactivity and biological interactions.

The biological activity of 2-NDPA is largely attributed to the nitro group, which can undergo reduction in biological systems. This reduction can lead to the formation of reactive intermediates that interact with cellular components, including proteins and nucleic acids. The following mechanisms have been identified:

- Enzymatic Reduction : The nitro group can be enzymatically reduced to form amine derivatives, which may exhibit different biological activities compared to the parent compound .

- Electrophilic Interactions : The reduced forms can act as electrophiles, reacting with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modification .

- Nitric Oxide Release : Some nitro compounds are known to release nitric oxide (), which plays a significant role in vasodilation and other physiological processes .

Biological Activities

The biological activities associated with 2-NDPA include:

- Antimicrobial Activity : Studies indicate that 2-NDPA exhibits antimicrobial properties against various pathogens. The mechanism involves inhibition of critical enzymes necessary for microbial survival .

- Anti-inflammatory Effects : Research has shown that 2-NDPA can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β .

- Toxicological Concerns : While 2-NDPA has beneficial effects, it also poses toxicity risks. It has been associated with mutagenic effects due to its ability to form reactive intermediates that can damage DNA .

Case Studies

Several studies have investigated the effects of 2-NDPA in different contexts:

- In Vitro Cytotoxicity : A study assessed the cytotoxic effects of 2-NDPA on human cell lines. Results indicated dose-dependent toxicity, with significant cell death observed at higher concentrations .

- Animal Studies : In animal models, exposure to 2-NDPA resulted in altered hemodynamic parameters, suggesting potential cardiovascular implications. Specifically, it was noted that 2-NDPA could affect blood pressure regulation through nitric oxide pathways .

- Environmental Impact : Research into the biodegradation of materials containing 2-NDPA revealed that it could persist in the environment, raising concerns about its long-term ecological effects .

Data Summary

The following table summarizes key findings related to the biological activity and effects of 2-NDPA:

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying 2-NDPA in complex matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and soft chemical ionization-mass spectrometry (SCI-MS) are effective for detecting 2-NDPA. In SCI-MS, protonated parent ions ([DPA.H]⁺ at m/z 170.10) dominate in H₃O⁺ mode, while non-dissociative charge transfer (DPA⁺ at m/z 169.09) is observed in O₂⁺ mode . For environmental samples, coupling adsorption-photocatalytic degradation with Fe/Ti-MIL-NH₂ composites allows tracking intermediates via LC-MS, identifying diphenylamine and nitro-derivatives as degradation byproducts .

Q. How can researchers safely handle 2-NDPA in laboratory settings?

- Methodological Answer : Use impervious gloves (e.g., nitrile) and safety goggles compliant with EN166 or NIOSH standards. Store 2-NDPA in well-ventilated, tightly sealed containers away from ignition sources. In case of skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention .

Q. What synthetic routes are available for 2-NDPA production, and what purity benchmarks should be prioritized?

- Methodological Answer : 2-NDPA is synthesized via nitration of diphenylamine. Purity ≥98% (confirmed by GC) is critical for reproducibility. Melting point (74–77°C) and spectral data (e.g., FTIR, NMR) should align with reference standards .

Advanced Research Questions

Q. What mechanistic insights explain the stabilization properties of 2-NDPA in double-base propellants?

- Methodological Answer : 2-NDPA inhibits nitrocellulose/nitroglycerin degradation by scavenging free radicals. Microencapsulation in poly(lactide-co-glycolide) (PLG) matrices via oil-in-water emulsion enhances stabilization efficacy, with encapsulation efficiency >85% and controlled release over time .

Q. How do environmental factors influence the photocatalytic degradation pathways of 2-NDPA?

- Methodological Answer : Fe/Ti-MIL-NH₂ composites degrade 2-NDPA via radical (·O₂⁻, ·OH) and non-radical (h⁺, Fe[IV]=O) pathways. Adsorption isotherms (e.g., Langmuir) and kinetic models (pseudo-second-order) quantify surface interactions. Key intermediates include diphenylamine and positional nitro-isomers .

Q. What are the regulatory implications of 2-NDPA’s inclusion in military export control lists?

Eigenschaften

IUPAC Name |

2-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-14(16)12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKISNQKOIKZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Record name | 2-NITRODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025749 | |

| Record name | 2-Nitrodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-nitrodiphenylamine appears as red-brown crystalline powder or reddish-brown solid. (NTP, 1992), Orange solid; [Reference #1] Reddish-brown solid; [CAMEO] Red or orange crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2-NITRODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrodiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | SID24828360 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2-NITRODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

119-75-5 | |

| Record name | 2-NITRODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrodiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sudan Yellow 1339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-nitro-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sudan Yellow 1339 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT9NA7ZDD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

167.9 °F (NTP, 1992) | |

| Record name | 2-NITRODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.